molecular formula C6H5ClO2 B14587719 3-Chloro-6-methyl-2H-pyran-2-one CAS No. 61550-09-2

3-Chloro-6-methyl-2H-pyran-2-one

Katalognummer: B14587719
CAS-Nummer: 61550-09-2
Molekulargewicht: 144.55 g/mol
InChI-Schlüssel: AFIFNIWVCCARJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C6H5ClO2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the chlorination of 6-methyl-2H-pyran-2-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-methyl-2H-pyran-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61550-09-2

Molekularformel

C6H5ClO2

Molekulargewicht

144.55 g/mol

IUPAC-Name

3-chloro-6-methylpyran-2-one

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

InChI-Schlüssel

AFIFNIWVCCARJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C(=O)O1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.